molecular formula C8H16N2O B15309802 4-(Pyrrolidin-1-YL)oxolan-3-amine

4-(Pyrrolidin-1-YL)oxolan-3-amine

Cat. No.: B15309802
M. Wt: 156.23 g/mol
InChI Key: MPUPFMVCVAXZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrahydrofuran ring substituted with a pyrrolidine group, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and pyrrolidine.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Substitution with Pyrrolidine: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the tetrahydrofuran ring is treated with pyrrolidine under controlled conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (3R,4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted tetrahydrofuran and pyrrolidine compounds.

Scientific Research Applications

(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(Morpholin-1-yl)tetrahydrofuran-3-amine
  • (3R,4R)-4-(Piperidin-1-yl)tetrahydrofuran-3-amine
  • (3R,4R)-4-(Azepan-1-yl)tetrahydrofuran-3-amine

Uniqueness

(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and a pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-pyrrolidin-1-yloxolan-3-amine

InChI

InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2

InChI Key

MPUPFMVCVAXZKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2COCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.